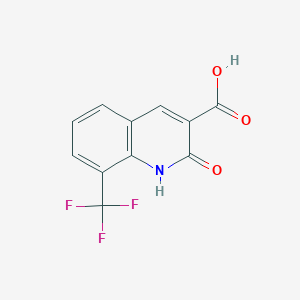![molecular formula C11H15N3O4 B6274963 (2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid CAS No. 1101731-90-1](/img/no-structure.png)
(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound contains an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
Synthesis Analysis
Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .Molecular Structure Analysis
Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid involves the formation of the oxolan-2-yl formamide group followed by the addition of the imidazole ring to the propanoic acid moiety.", "Starting Materials": [ "2-oxo-1,3-dioxolane", "formamide", "L-serine", "1H-imidazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "triethylamine (TEA)", "ethyl acetate", "water" ], "Reaction": [ "Protection of the carboxylic acid group of L-serine with 2-oxo-1,3-dioxolane in the presence of TEA and DCM to form the oxolan-2-yl ester intermediate.", "Reaction of the oxolan-2-yl ester intermediate with formamide in the presence of DCC and NHS to form the oxolan-2-yl formamide intermediate.", "Deprotection of the oxolan-2-yl ester group with aqueous acid to form the oxolan-2-yl formamide intermediate.", "Reaction of the oxolan-2-yl formamide intermediate with 1H-imidazole-4-carboxylic acid in the presence of DCC and DIPEA to form the final product, (2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid.", "Purification of the final product by column chromatography using ethyl acetate and water as eluents." ] } | |
CAS-Nummer |
1101731-90-1 |
Molekularformel |
C11H15N3O4 |
Molekulargewicht |
253.3 |
Reinheit |
86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



